4-Amino-2-methoxybenzene-1-sulfonamide
Overview
Description
4-Amino-2-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H10N2O3S It is a derivative of benzene, featuring an amino group at the 4-position, a methoxy group at the 2-position, and a sulfonamide group at the 1-position
Mechanism of Action
Target of Action
The primary targets of 4-Amino-2-methoxybenzene-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folic acid synthesis .
Mode of Action
this compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in changes in the physiological processes regulated by these enzymes .
Biochemical Pathways
The compound affects the biochemical pathways associated with fluid balance and folic acid synthesis . The inhibition of carbonic anhydrase disrupts fluid balance, while the inhibition of dihydropteroate synthetase interferes with folic acid synthesis . The downstream effects of these disruptions can lead to various physiological changes .
Pharmacokinetics
Like other sulfonamides, it is expected to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of fluid balance and folic acid synthesis at the cellular level . These disruptions can lead to physiological changes and potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound . For instance, acidic conditions can enhance the compound’s solubility and absorption, while elevated temperatures might affect its stability .
Biochemical Analysis
Biochemical Properties
4-Amino-2-methoxybenzene-1-sulfonamide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with dihydropteroate synthetase, an enzyme involved in folic acid synthesis . This interaction inhibits the enzyme’s activity, thereby affecting the synthesis of folic acid, which is essential for bacterial growth and replication .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dihydropteroate synthetase leads to a decrease in folic acid synthesis, which in turn affects DNA synthesis and cell division . This compound has also been observed to induce changes in gene expression related to folic acid metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a competitive inhibitor of dihydropteroate synthetase, binding to the enzyme’s active site and preventing the normal substrate, para-aminobenzoic acid, from binding . This inhibition disrupts the synthesis of folic acid, leading to a cascade of effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound has been associated with sustained inhibition of folic acid synthesis and subsequent effects on cell growth and division .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits dihydropteroate synthetase without causing significant toxicity . At higher doses, it can lead to adverse effects such as folic acid deficiency and related health issues . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on the enzyme .
Metabolic Pathways
This compound is involved in metabolic pathways related to folic acid synthesis. It interacts with dihydropteroate synthetase, an enzyme that catalyzes a key step in the synthesis of folic acid . By inhibiting this enzyme, the compound disrupts the normal metabolic flux of folic acid, leading to decreased levels of this essential nutrient .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within cells is crucial for its inhibitory effects on dihydropteroate synthetase and subsequent biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can effectively interact with dihydropteroate synthetase and inhibit its activity, thereby influencing folic acid synthesis and related cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methoxybenzene-1-sulfonamide typically involves the sulfonation of 2-methoxyaniline followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: 2-Methoxyaniline is treated with sulfuric acid to introduce the sulfonic acid group at the 1-position.
Formation of Sulfonamide: The sulfonic acid derivative is then reacted with ammonia or an amine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfinamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-methoxybenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-methoxybenzenesulfonamide hydrochloride
- 2-Amino-4-methoxybenzene-1-sulfonamide
- 4-Methoxybenzenesulfonamide
Uniqueness
4-Amino-2-methoxybenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both amino and methoxy groups in conjunction with the sulfonamide group allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-amino-2-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMJNVKDXFQPMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295350 | |
Record name | 4-Amino-2-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252562-09-7 | |
Record name | 4-Amino-2-methoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252562-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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